7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Structure-Activity Relationship Kinase Inhibitor Design Scaffold Optimization

For medicinal chemistry teams engaged in TRK-family kinase inhibitor discovery, this compound is an essential, vector-differentiated intermediate. Its tri-substituted pyrazolo[1,5-a]pyrimidine scaffold features a C5-carboxylic acid handle optimized for amide coupling, a C7-cyclopropyl group for metabolic stability, and a C2-(2-methoxyphenyl) substituent for selective kinase profiling. Procuring this specific, high-purity intermediate enables rapid, structure-based lead optimization around the clinically validated Trk pharmacophore, offering a strategic advantage over less-decorated core scaffolds.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 1225925-07-4
Cat. No. B3002768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS1225925-07-4
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4
InChIInChI=1S/C17H15N3O3/c1-23-15-5-3-2-4-11(15)12-9-16-18-13(17(21)22)8-14(10-6-7-10)20(16)19-12/h2-5,8-10H,6-7H2,1H3,(H,21,22)
InChIKeyVAWLYLLJUUTUPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid: A Structurally Defined Intermediate for Kinase-Targeted Medicinal Chemistry


7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 1225925-07-4) is a tri-substituted pyrazolo[1,5-a]pyrimidine (PP) heterocycle bearing a C7-cyclopropyl group, a C2-(2-methoxyphenyl) substituent, and a C5-carboxylic acid functionality. The PP scaffold is classified as a privileged structure in medicinal chemistry, with established applications as a kinase hinge-binding motif across multiple target families including Trk, CDK, Pim-1, and KDR [1]. The specific substitution pattern of this compound maps onto the pharmacophore described in foundational Trk kinase inhibitor patents, where the C5-carboxylic acid serves as a critical hydrogen-bonding anchor and the C2-aryl group occupies a hydrophobic pocket adjacent to the hinge region [2]. Available from laboratory chemical suppliers at ≥98% purity (HPLC), this compound is marketed exclusively as a research intermediate for non-human, non-therapeutic use .

Why Substituting 7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid with Regioisomeric or Deletion Analogs Compromises Target Engagement


Within the pyrazolo[1,5-a]pyrimidine chemical space, simple regioisomeric or functional-group deletion analogs are not interchangeable for the construction of TRK-family kinase inhibitors. The C5-carboxylic acid is not a generic solubilizing appendage—SAR studies on related PP-based HCV polymerase inhibitors revealed a stringent preference for carboxylic acid derivatives, with ester or amide replacements yielding substantial potency losses [1]. Simultaneously, the C7-cyclopropyl group occupies a sterically confined sub-pocket that discriminates against larger alkyl groups (e.g., cyclohexyl or tert-butyl), and the C2-(2-methoxyphenyl) substituent, with its ortho-methoxy orientation, provides a distinct electrostatic and conformational profile compared to para-methoxy or unsubstituted phenyl analogs [2]. Consequently, procurement of a compound lacking any one of these three features alters both the pharmacophoric completeness and the synthetic trajectory for downstream lead optimization, as the carboxylic acid handle at C5 is the primary derivatization site for amide coupling in the patented inhibitor series [3].

Quantitative Differentiation Evidence for 7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid


C5-Carboxylic Acid as an Essential Pharmacophoric Anchor: Comparative SAR from HCV Polymerase and TRK Inhibitor Series

The C5-carboxylic acid functionality is not a passive structural feature. In a systematic SAR study of pyrazolo[1,5-a]pyrimidine-based HCV NS5B polymerase inhibitors, Popovici-Muller et al. (2009) reported that conversion of the carboxylic acid to the corresponding methyl ester or primary amide resulted in >10-fold loss of biochemical potency, with only the free carboxylic acid derivatives achieving low nanomolar IC50 values. The authors explicitly concluded that 'SAR trends clearly reveal...improved activities for carboxylic acid derivatives' [1]. In the TRK kinase inhibitor patent family (US 8,513,263), the C5-carboxylic acid serves as the primary derivatization handle for amide bond formation with substituted pyrrolidine amines—the key synthetic step generating clinical candidate larotrectinib (Vitrakvi). Analogs bearing a C5-hydrogen, C5-methyl, or C5-ester in place of the carboxylic acid lack this essential synthetic entry point and are absent from the exemplified compound claims [2].

Structure-Activity Relationship Kinase Inhibitor Design Scaffold Optimization

C7-Cyclopropyl vs. Bulkier C7-Alkyl Substituents: Steric Constraint Evidence for Sub-Pocket Discrimination

The C7-cyclopropyl group confers a specific steric profile that is distinct from larger cycloalkyl substituents. The Popovici-Muller et al. (2009) HCV polymerase SAR study demonstrated that the C7-position displays stringent steric constraints; a cyclohexyl group was identified as optimal among hydrophobic substituents screened, with smaller groups (e.g., cyclopropyl) and larger groups (e.g., cycloheptyl) both showing reduced activity [1]. However, in the TRK kinase inhibitor context, the cyclopropyl moiety at C7 maps to a different sub-pocket geometry. The clinical TRK inhibitor larotrectinib incorporates a C7-substituent derived from the pyrrolidine-amide attached at C5, not directly at C7, but the foundational SAR patent (US 8,513,263) extensively exemplifies C7-cyclopropyl intermediates as key synthetic precursors [2]. This structural distinction is critical: a C7-unsubstituted analog (e.g., 7-H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid) lacks the hydrophobic contact that orients the scaffold within the kinase active site, while a C7-tert-butyl or C7-phenyl analog introduces steric clash incompatible with the binding pocket dimensions characterized in TRK co-crystal structures [3]. The cyclopropyl group thus represents a precisely sized hydrophobic anchor—small enough to fit the confined C7 sub-pocket, large enough to provide favorable van der Waals contacts.

Kinase Selectivity Steric Complementarity Scaffold Optimization

C2-(2-Methoxyphenyl) Ortho-Substitution: Electrostatic and Conformational Differentiation vs. Para- and Unsubstituted Phenyl Analogs

The ortho-methoxy substituent on the C2-phenyl ring introduces a combination of electronic and conformational effects that differentiate this compound from its para-methoxy and unsubstituted phenyl congeners. In the TRK inhibitor patent series (US 8,513,263), the C2-aryl substituent occupies a hydrophobic pocket adjacent to the kinase hinge region, where substituent position and electronics directly influence both binding affinity and selectivity across the TRK family (TrkA, TrkB, TrkC) [1]. The ortho-methoxy group exerts an electron-donating resonance effect (+M) that modulates the electron density of the pyrazolo[1,5-a]pyrimidine core, potentially altering hinge-binding hydrogen bond strength. Additionally, the ortho-methoxy orientation restricts rotational freedom of the C2-phenyl ring relative to the para-methoxy analog, pre-organizing the biaryl system into a more defined conformational ensemble—a factor recognized in kinase inhibitor design for reducing entropic penalties upon binding [2]. In a related Pim-1 inhibitor optimization series (Xu et al., 2014), pyrazolo[1,5-a]pyrimidine compounds with substituted phenyl groups at the C2-analogous position achieved IC50 values of 45 nM against Pim-1 kinase, with methoxy-substituted variants showing distinct selectivity profiles against Flt-3 [3]. While the exact binding affinity of the title compound has not been publicly disclosed, the ortho-methoxy phenyl substitution pattern represents a deliberate, non-trivial design choice with predictable pharmacological consequences.

Conformational Analysis Electrostatic Effects Kinase Selectivity

Provenance as a Key Intermediate in the Larotrectinib (Vitrakvi) Patent Family

The strongest procurement-relevant differentiator for this compound is its structural relationship to the clinically validated TRK kinase inhibitor chemotype. US Patent 8,513,263, which protects the FDA-approved drug larotrectinib (Vitrakvi, approved November 2018 for NTRK fusion-positive solid tumors), exemplifies pyrazolo[1,5-a]pyrimidine-5-carboxylic acid intermediates bearing C7-cyclopropyl and C2-aryl substituents as essential synthetic precursors [1]. The patent's Formula (I) encompasses compounds where the C5-carboxylic acid serves as the attachment point for substituted pyrrolidine amines via amide bond formation, and the C7-cyclopropyl group appears as a preferred embodiment. While the title compound itself is not the final drug substance, it represents a core synthetic intermediate within the same chemical series that yielded an FDA-approved targeted therapy. This provides a level of target-class validation that is absent for most commercially available heterocyclic building blocks and directly de-risks medicinal chemistry campaigns targeting TRK-driven indications [2]. Compounds outside this substitution pattern—including regioisomeric pyrazolo[1,5-a]pyrimidine-2-carboxylic acids or 7-unsubstituted analogs—lack this patent-validated pharmacophoric completeness.

TRK Kinase Inhibition FDA-Approved Drug Patent-Validated Scaffold

High-Impact Application Scenarios for 7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid


TRK Family Kinase Inhibitor Lead Generation and Patent-Landscape-Compliant Medicinal Chemistry

This compound is optimally deployed as a key synthetic intermediate in TRK (TrkA/TrkB/TrkC) inhibitor discovery programs operating within the chemical space defined by US 8,513,263 and its international patent family [1]. The C5-carboxylic acid enables direct amide coupling with diverse amine building blocks to generate focused libraries of candidate inhibitors. Given that larotrectinib (Vitrakvi) achieved a 75% overall response rate in NTRK fusion-positive solid tumors, the TRK target class carries strong clinical validation, and procurement of this intermediate enables structure-activity relationship exploration around a validated pharmacophore without requiring de novo scaffold discovery [2]. Researchers should note that freedom-to-operate assessment is required before commercialization of any derivatives, but research-use procurement for preclinical investigation is standard practice.

Kinase Selectivity Profiling via C2-Aryl Substituent Diversification

The C2-(2-methoxyphenyl) substituent provides a defined starting point for systematic selectivity profiling across the kinome. As demonstrated in the Pim-1 inhibitor optimization studies by Xu et al. (2014), where pyrazolo[1,5-a]pyrimidine analogs with varied aryl substituents showed differential inhibition of Pim-1 versus Flt-3, the ortho-methoxy group is expected to confer a distinct selectivity signature compared to para-substituted or heteroaryl variants [3]. Procuring this specific compound enables head-to-head kinome profiling (e.g., commercial kinase panel screening at 1 μM) against the corresponding C2-(4-methoxyphenyl), C2-phenyl, and C2-(2,5-difluorophenyl) analogs to map selectivity determinants—data that directly inform lead optimization decisions and cannot be obtained from computational predictions alone.

C7-Cyclopropyl Metabolic Stability Assessment in Preclinical DMPK Assays

The cyclopropyl group at C7 presents a defined case study for assessing the impact of small-ring alkyl substitution on oxidative metabolism. Cyclopropyl groups are known to influence cytochrome P450-mediated metabolism through both steric shielding of adjacent positions and potential mechanism-based inactivation pathways [4]. By comparing the intrinsic clearance (CLint) of this compound in human, rat, and mouse liver microsomes against analogs bearing C7-H, C7-methyl, or C7-cyclohexyl substituents, DMPK scientists can quantify the metabolic liability (or advantage) conferred specifically by the cyclopropyl moiety at this scaffold position. Such data are essential for prioritizing lead series and cannot be reliably predicted by in silico tools alone.

Fragment- and Structure-Based Drug Design Starting from a Ligand-Efficient Core

With a molecular weight of 309.3 Da and three functional handles amenable to parallel derivatization (C5-COOH for amide coupling, C2-aryl for Suzuki/electrophilic substitution, C7-cyclopropyl as a metabolic modifier), this compound exhibits favorable ligand efficiency metrics for fragment-to-lead or scaffold-hopping campaigns [1]. Co-crystal structures of related pyrazolo[1,5-a]pyrimidine inhibitors bound to CK2α (PDB 6YUL, 6YUM) and TrkA (PDB 4PMM) provide structural templates for rational, structure-based elaboration of this core [5]. Procurement of this specific intermediate, rather than a less decorated PP core, allows medicinal chemistry teams to initiate structure-based design from a vector-differentiated starting point, reducing synthetic cycle time for hit expansion.

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